1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a chemical compound with significant research interest due to its potential applications in various scientific fields. The compound has a molecular formula of and a molecular weight of approximately 440.54 g/mol. It is primarily classified as a pyrrole derivative, which indicates its structure includes a five-membered nitrogen-containing ring.
The synthesis of 1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The key steps include:
The synthesis may require specific catalysts or reagents to facilitate the reactions, and conditions such as temperature, pressure, and solvent choice can significantly affect the yield and purity of the final product.
The molecular structure of 1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one can be represented using various notations:
InChI=1S/C25H32N2O5/c1-4-16-31-19-12-10-18(11-13-19)22-21(23(28)20-9-7-17-32-20)24(29)25(30)27(22)15-8-14-26(5-2)6-3/h7,9-13,17,22,29H,4-6,8,14-16H2,1-3H3
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(CC)CC)O)C(=O)C3=CC=CO3
The compound's structural features include:
The compound can undergo several chemical reactions typical for pyrrole derivatives:
Reactions are often carried out under controlled conditions to optimize yields and minimize side products. Monitoring techniques such as thin-layer chromatography or high-performance liquid chromatography may be employed.
The mechanism of action for 1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures often exhibit activity through modulation of signaling pathways related to neurotransmission or inflammation. Further studies are required to clarify its precise mechanisms.
The physical properties of 1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one include:
Chemical properties include:
1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is primarily used in research settings for:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7